HG-7-85-01-Decyclopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

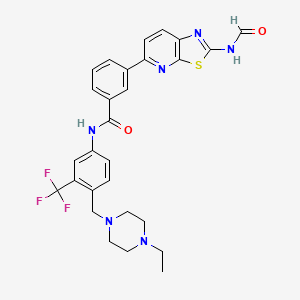

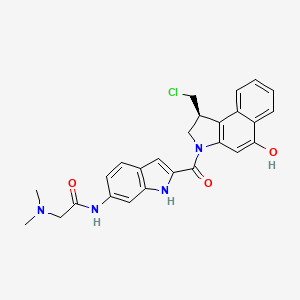

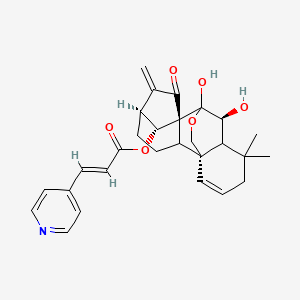

HG-7-85-01-Deciciclopentano es un compuesto químico conocido por su función como inhibidor de ABL. Es parte de la tecnología PROTAC (PROteolysis TArgeting Chimera), que se utiliza para atacar y degradar proteínas específicas. El compuesto se une al ligando IAP a través de un enlace para formar SNIPER, una molécula que induce la degradación de la proteína oncogénica BCR-ABL .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de HG-7-85-01-Deciciclopentano implica múltiples pasos, incluyendo la formación de la parte del inhibidor de ABL y su posterior conjugación con el ligando IAP. Las condiciones de reacción específicas y los reactivos utilizados en la síntesis son propiedad y no se divulgan públicamente en detalle .

Métodos de producción industrial: Los métodos de producción industrial de HG-7-85-01-Deciciclopentano no están ampliamente documentados. Normalmente se produce en laboratorios especializados equipados con capacidades avanzadas de síntesis química. El compuesto se sintetiza en pequeñas cantidades para fines de investigación y no está destinado al uso clínico.

Análisis De Reacciones Químicas

Tipos de reacciones: HG-7-85-01-Deciciclopentano principalmente experimenta reacciones de sustitución debido a sus grupos funcionales. El compuesto puede reaccionar con varios nucleófilos y electrófilos en condiciones apropiadas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran HG-7-85-01-Deciciclopentano incluyen disolventes orgánicos como el dimetilsulfóxido (DMSO) y el agua. Las reacciones generalmente se llevan a cabo a temperaturas controladas y condiciones de pH para garantizar la estabilidad del compuesto.

Productos principales formados: Los productos principales formados a partir de las reacciones de HG-7-85-01-Deciciclopentano dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

HG-7-85-01-Deciciclopentano tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. Se utiliza como un compuesto de herramienta para estudiar la degradación de proteínas oncogénicas, como BCR-ABL, en la investigación del cáncer. El compuesto también se utiliza en el desarrollo de nuevas moléculas PROTAC para la degradación específica de proteínas .

Mecanismo De Acción

El mecanismo de acción de HG-7-85-01-Deciciclopentano involucra su unión al dominio quinasa ABL y al ligando IAP. Esta unión conduce a la formación de SNIPER, que induce la ubiquitinación y posterior degradación de la proteína diana, BCR-ABL. Las dianas moleculares y las vías involucradas incluyen el sistema ubiquitina-proteasoma y la vía de señalización quinasa ABL .

Comparación Con Compuestos Similares

Compuestos Similares:

- HG-7-85-01

- PROTAC ABL binding moiety 3

- N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-formamido-[1,3]thiazolo[5,4-b]pyridin-5-yl)benzamide .

Singularidad: HG-7-85-01-Deciciclopentano es único entre los compuestos similares debido a su capacidad para formar SNIPER e inducir la degradación específica de proteínas. Esta propiedad lo convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo de nuevas estrategias terapéuticas .

Propiedades

Fórmula molecular |

C28H27F3N6O2S |

|---|---|

Peso molecular |

568.6 g/mol |

Nombre IUPAC |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-formamido-[1,3]thiazolo[5,4-b]pyridin-5-yl)benzamide |

InChI |

InChI=1S/C28H27F3N6O2S/c1-2-36-10-12-37(13-11-36)16-20-6-7-21(15-22(20)28(29,30)31)33-25(39)19-5-3-4-18(14-19)23-8-9-24-26(34-23)40-27(35-24)32-17-38/h3-9,14-15,17H,2,10-13,16H2,1H3,(H,33,39)(H,32,35,38) |

Clave InChI |

UTIKCWPCBLCAGJ-UHFFFAOYSA-N |

SMILES canónico |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC=O)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)

![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)

![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)